molecular formula C23H40N2O2 B6135277 1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one

1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one

Cat. No.: B6135277
M. Wt: 376.6 g/mol
InChI Key: QOSPUUGRLMFTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one is a complex organic compound that belongs to the class of piperidin-4-one derivatives. These compounds are known for their diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial properties . The presence of morpholine and piperidine rings in its structure makes it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one typically involves a multi-step process. One common method includes the Mannich condensation reaction, where a piperidin-4-one derivative is reacted with formaldehyde and morpholine in a mixture of ethanol and DMF (dimethylformamide) at elevated temperatures . The reaction mixture is then poured into crushed ice, and the precipitate is filtered and dried. The crude product is recrystallized from absolute ethanol to obtain a pure compound with a high yield.

Chemical Reactions Analysis

1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The presence of morpholine and piperidine rings allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O2/c1-19-6-4-11-23(2,3)21(19)10-13-24-12-5-7-20(18-24)8-9-22(26)25-14-16-27-17-15-25/h20H,4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSPUUGRLMFTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCCC(C2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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